

Elucidating the Structure of 4-Bromo-3-methylpyridazine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

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This technical guide provides a comprehensive overview of the structural elucidation of **4-Bromo-3-methylpyridazine**, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed, plausible hypothetical synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds.

Hypothetical Synthesis of 4-Bromo-3-methylpyridazine

The proposed synthesis of **4-Bromo-3-methylpyridazine** involves a multi-step pathway, commencing with the construction of the pyridazine core, followed by regioselective bromination. This hypothetical protocol is designed to be a practical guide for the potential laboratory synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-methylpyridazine from 4-oxopentanal

- To a solution of 4-oxopentanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

- Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-methylpyridazine.

Step 2: Bromination of 3-methylpyridazine to yield **4-Bromo-3-methylpyridazine**

- Dissolve 3-methylpyridazine (1 equivalent) in a suitable solvent such as acetic acid.
- Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature, protecting the reaction from light.
- Stir the mixture at 60°C for 12 hours.
- Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) for the appearance of the desired product mass.
- After completion, pour the reaction mixture into an ice-water bath and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to isolate **4-Bromo-3-methylpyridazine**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-methylpyridazine**. These predictions are derived from the analysis of known spectral data of structurally related compounds, including 3-methylpyridazine, 4-bromopyridazine, and other substituted pyridazines.

Table 1: Predicted ^1H NMR Data for 4-Bromo-3-methylpyridazine

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-5	7.6 - 7.8	Doublet	4.5 - 5.5
H-6	9.0 - 9.2	Doublet	4.5 - 5.5
CH_3	2.5 - 2.7	Singlet	-

Table 2: Predicted ^{13}C NMR Data for 4-Bromo-3-methylpyridazine

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	155 - 158
C-4	125 - 128
C-5	130 - 133
C-6	150 - 153
CH_3	20 - 23

Table 3: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-3-methylpyridazine

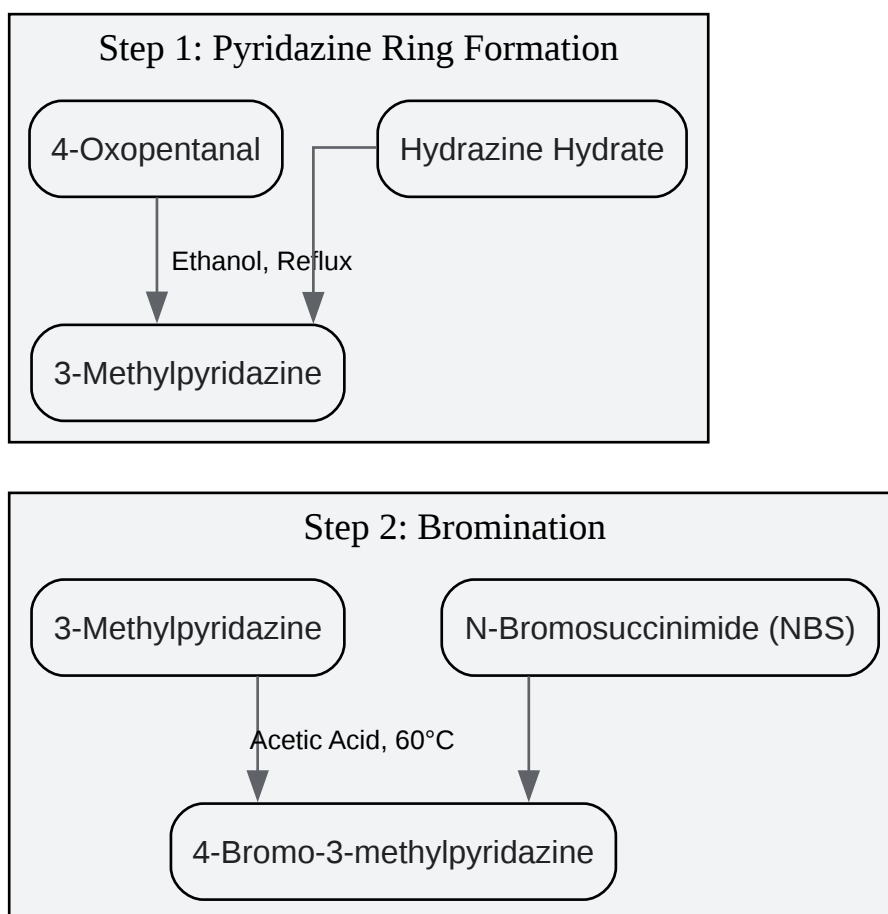
Wavenumber (cm^{-1})	Vibration Type
3050 - 3150	C-H stretch (aromatic)
2900 - 3000	C-H stretch (methyl)
1550 - 1600	C=N stretch
1450 - 1500	C=C stretch (aromatic)
1000 - 1100	C-Br stretch

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3-methylpyridazine

m/z	Interpretation
172/174	[M] ⁺ molecular ion peak (presence of Br isotopes)
143/145	[M - CH ₃] ⁺
93	[M - Br] ⁺
66	[C ₄ H ₄ N] ⁺

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **4-Bromo-3-methylpyridazine**.



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Caption: Hypothetical synthesis of **4-Bromo-3-methylpyridazine**.

Disclaimer: The synthetic protocols and spectroscopic data presented in this document are hypothetical and based on scientific precedent for similar chemical structures. Experimental validation is required to confirm these findings.

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